2-Keto Crizotinib

Description

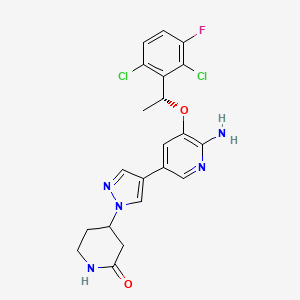

Structure

3D Structure

Propriétés

IUPAC Name |

4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl2FN5O2/c1-11(19-15(22)2-3-16(24)20(19)23)31-17-6-12(8-27-21(17)25)13-9-28-29(10-13)14-4-5-26-18(30)7-14/h2-3,6,8-11,14H,4-5,7H2,1H3,(H2,25,27)(H,26,30)/t11-,14?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXFBZLBBBMWAI-YNODCEANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNC(=O)C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNC(=O)C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Cl2FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of 2-Keto Crizotinib

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Crizotinib, a first-in-class anaplastic lymphoma kinase (ALK) inhibitor, has revolutionized the treatment of ALK-positive non-small cell lung cancer (NSCLC). A crucial aspect of understanding its pharmacology lies in the activity of its metabolites. This technical guide provides a detailed examination of the mechanism of action of 2-Keto Crizotinib (also known as crizotinib lactam or PF-06260182), the major circulating active metabolite of Crizotinib. While this compound retains inhibitory activity against ALK and MET tyrosine kinases, its potency is significantly lower than the parent compound. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of key signaling pathways and experimental workflows to offer a comprehensive resource for researchers in oncology and drug development.

Introduction to this compound

Crizotinib undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 3A4 and 3A5 (CYP3A4/5).[1] The major metabolic pathway involves the oxidation of the piperidine ring to form this compound (crizotinib lactam).[2][3] This metabolite, along with unchanged crizotinib, constitutes the main drug-related components found circulating in plasma.[2][3] While other metabolites are formed, this compound is the only one identified to have significant pharmacological activity.[1][4]

Mechanism of Action

Similar to its parent compound, this compound functions as a competitive inhibitor of the ATP-binding site of receptor tyrosine kinases (RTKs).[5] By occupying this site, it prevents the phosphorylation and subsequent activation of the kinase, thereby inhibiting downstream signaling pathways that are crucial for cell proliferation, survival, and migration. The primary targets of this compound are the Anaplastic Lymphoma Kinase (ALK) and the Mesenchymal-Epithelial Transition factor (MET).[4][6]

Inhibition of ALK Signaling

In certain cancers, chromosomal rearrangements lead to the formation of fusion genes, such as EML4-ALK in NSCLC.[6] This results in a constitutively active ALK fusion protein that drives oncogenesis.[6] this compound, by inhibiting ALK phosphorylation, disrupts these aberrant signaling cascades.[1]

Inhibition of MET Signaling

The MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a significant role in tumorigenesis and metastasis.[3][7] Aberrant MET signaling can occur through gene amplification, mutations, or overexpression. This compound can inhibit MET phosphorylation, thereby interfering with this oncogenic pathway.[4]

Quantitative Analysis of Kinase Inhibition

While this compound is an active metabolite, its potency against ALK and MET is considerably lower than that of Crizotinib.[4][8] In vitro studies have demonstrated that this compound is approximately 2.5- to 7.7-fold less potent against ALK and 2.5- to 4-fold less potent against MET compared to Crizotinib.[4]

| Compound | Target Kinase | Relative Potency (Fold-difference vs. Crizotinib) | Reference |

| This compound (PF-06260182) | ALK | 2.5 - 7.7x less potent | [4] |

| This compound (PF-06260182) | MET | 2.5 - 4x less potent | [4] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of kinase inhibitors like this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the in vitro potency of a compound against a target kinase.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a specific kinase (e.g., ALK or MET).

Materials:

-

Recombinant human ALK or MET kinase

-

Kinase-specific substrate (e.g., a synthetic peptide)

-

Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-radiolabeled

-

Test compound (this compound) and parent compound (Crizotinib) dissolved in DMSO

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

96-well or 384-well assay plates

-

Phosphocellulose paper or other capture membrane (for radiometric assays)

-

Scintillation counter or luminescence/fluorescence plate reader

-

Stop solution (e.g., EDTA or phosphoric acid)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

-

Reaction Setup: In each well of the assay plate, add the kinase reaction buffer, the recombinant kinase, and the kinase-specific substrate.

-

Inhibitor Addition: Add the diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Detection:

-

Radiometric Assay: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

-

Non-Radiometric Assays (e.g., ADP-Glo™, HTRF®): Follow the manufacturer's protocol to measure the amount of ADP produced or the degree of substrate phosphorylation using luminescence or fluorescence detection.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Key Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the canonical ALK and MET signaling pathways and the point of inhibition by this compound.

Caption: ALK Signaling Pathway Inhibition by this compound.

Caption: MET Signaling Pathway Inhibition by this compound.

Experimental Workflow

The following diagram outlines a typical workflow for an in vitro kinase inhibition assay.

Caption: In Vitro Kinase Inhibition Assay Workflow.

Conclusion

This compound, the primary active metabolite of Crizotinib, functions as a dual inhibitor of ALK and MET receptor tyrosine kinases. While it contributes to the overall pharmacological profile of Crizotinib, its in vitro potency is significantly lower than the parent drug. A thorough understanding of the activity of such metabolites is critical for a complete picture of a drug's efficacy and potential for off-target effects. The data and protocols presented in this guide provide a foundational resource for researchers and professionals in the field of oncology drug development. Further studies to precisely quantify the inhibitory constants (IC50, Ki) of this compound and to elucidate its activity against a broader panel of kinases would be beneficial for a more comprehensive understanding of its pharmacological role.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Metabolism, excretion and pharmacokinetics of [14C]crizotinib following oral administration to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ClinPGx [clinpgx.org]

- 5. Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alkpositive.org [alkpositive.org]

- 8. medchemexpress.com [medchemexpress.com]

The Synthesis of 2-Keto Crizotinib: An In-Depth Examination of its Metabolic Origins

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Keto Crizotinib, known scientifically as crizotinib lactam or by its identifier PF-06260182, is the primary and major metabolite of Crizotinib, a potent anaplastic lymphoma kinase (ALK) and c-Met inhibitor used in the treatment of non-small cell lung cancer. This document serves as a technical guide to the synthesis pathway of this compound, focusing on its formation through metabolic processes. While a de novo chemical synthesis for this metabolite is not extensively detailed in publicly available scientific literature, a thorough understanding of its biotransformation from the parent drug, Crizotinib, is crucial for researchers in drug metabolism, pharmacokinetics, and toxicology.

Metabolic Synthesis Pathway

The formation of this compound from Crizotinib is an oxidative process that primarily occurs in the liver. This biotransformation is catalyzed by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, as well as aldehyde oxidase (AOX1).[1] The reaction involves the oxidation of the piperidine ring of the Crizotinib molecule.

The metabolic pathway can be visualized as a two-step process:

-

Initial Oxidation: The piperidine ring of Crizotinib undergoes an initial oxidation to form an unstable iminium intermediate.

-

Lactam Formation: This intermediate is then further metabolized to the stable lactam, this compound.

This metabolic conversion is a significant route of clearance for Crizotinib in humans.

Experimental Protocols

In Vitro Metabolism of Crizotinib using Human Liver Microsomes (HLMs)

Objective: To monitor the formation of this compound from Crizotinib when incubated with human liver microsomes.

Materials:

-

Crizotinib

-

This compound (as a reference standard)

-

Human Liver Microsomes (pooled)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching and extraction

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.

-

Initiation of Reaction: Initiate the metabolic reaction by adding a known concentration of Crizotinib (dissolved in a suitable solvent like DMSO, with the final solvent concentration in the incubation typically being less than 1%).

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking. Time points for sampling should be determined based on the expected rate of metabolism (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: At each time point, terminate the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.

-

Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis. The supernatant may be further diluted or directly injected into the LC-MS/MS system.

-

LC-MS/MS Analysis: Analyze the samples for the presence and quantity of this compound. A standard curve for this compound should be prepared to allow for accurate quantification.

Data Presentation

The quantitative data obtained from in vitro metabolism studies are typically summarized in tables to facilitate comparison and analysis.

Table 1: In Vitro Metabolic Stability of Crizotinib in Human Liver Microsomes

| Time (min) | Crizotinib Concentration (µM) | This compound Concentration (µM) |

| 0 | 1.00 | 0.00 |

| 5 | 0.85 | 0.12 |

| 15 | 0.60 | 0.35 |

| 30 | 0.35 | 0.58 |

| 60 | 0.10 | 0.85 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of the Metabolic Pathway

The metabolic conversion of Crizotinib to this compound can be represented as a signaling pathway diagram.

The logical workflow for a typical in vitro metabolism experiment to study the formation of this compound is outlined below.

References

An In-depth Technical Guide to 2-Keto Crizotinib

This technical guide provides a comprehensive overview of the chemical structure, metabolic generation, and biological activity of 2-Keto Crizotinib, a primary metabolite of the anaplastic lymphoma kinase (ALK) and c-Met inhibitor, Crizotinib. This document is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound, also known as PF-06260182, is the major active lactam metabolite of Crizotinib. The formation of this compound occurs through the oxidation of the piperidine ring of Crizotinib.

Chemical Formula: C₂₁H₂₀Cl₂FN₅O₂

Molecular Weight: 464.32 g/mol

Canonical SMILES: C1=C(C=C(C(=C1--INVALID-LINK--OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCN(C(=O)C4)C)N)Cl)F)Cl

Below is a table summarizing the key chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(2-oxopiperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine |

| CAS Number | 1415558-82-5 |

| PubChem CID | Not available |

| Other Names | PF-06260182, Crizotinib Lactam |

Metabolic Pathway of Crizotinib to this compound

Crizotinib is primarily metabolized in the liver by the cytochrome P450 enzymes CYP3A4 and CYP3A5. The main metabolic pathway involves the oxidation of the piperidine ring of Crizotinib, leading to the formation of its lactam metabolite, this compound.[1][2] This biotransformation is a crucial aspect of Crizotinib's pharmacokinetics.

The metabolic conversion can be visualized as a single-step enzymatic reaction, as depicted in the following diagram.

Experimental Protocols

In Vitro Metabolism of Crizotinib to Generate this compound

This protocol describes the in vitro generation of this compound from Crizotinib using human liver microsomes.

Materials:

-

Crizotinib

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

UPLC-MS/MS system

Procedure:

-

Prepare a stock solution of Crizotinib in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), human liver microsomes (final protein concentration typically 0.2-1 mg/mL), and the Crizotinib stock solution (final substrate concentration typically 1-10 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the mixture to precipitate the proteins.

-

Collect the supernatant for analysis by UPLC-MS/MS to confirm the formation of this compound.

Quantification of this compound by UPLC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound in a biological matrix such as plasma.[2][3][4][5][6][7][8][9]

Instrumentation:

-

UPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

-

Column: A suitable reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient appropriate for the separation of Crizotinib and this compound.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Crizotinib: m/z 450.1 → 260.2

-

This compound: m/z 464.1 → [Product Ion] (To be determined by infusion of a standard).

-

Internal Standard (IS): A suitable stable isotope-labeled analog or a compound with similar chromatographic and ionization properties.

-

Sample Preparation (Plasma):

-

To 100 µL of plasma, add an internal standard.

-

Precipitate proteins by adding 300 µL of acetonitrile.

-

Vortex and centrifuge to pellet the precipitated protein.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase for injection into the UPLC-MS/MS system.

Data Analysis:

-

Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

ALK and c-Met Kinase Activity Assays

The inhibitory activity of this compound on ALK and c-Met can be assessed using commercially available kinase assay kits or by developing in-house assays.

General Protocol for Kinase Activity Assay (e.g., using a luminescence-based ATP detection assay):

Materials:

-

Recombinant human ALK or c-Met kinase.

-

A suitable kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1).

-

ATP.

-

Kinase assay buffer.

-

This compound (as the test inhibitor).

-

A luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

-

White, opaque 96-well or 384-well plates.

-

Luminometer.

Procedure:

-

Prepare serial dilutions of this compound.

-

In the wells of the assay plate, add the kinase, substrate, and assay buffer.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the ATP detection reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a luminometer.

-

Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC₅₀ value.

The workflow for determining the inhibitory activity of this compound is illustrated below.

Biological Activity and Signaling Pathways

This compound is an active metabolite, but it is considerably less potent than its parent compound, Crizotinib, in inhibiting ALK and c-Met kinases.[10] Crizotinib exerts its therapeutic effect by inhibiting the autophosphorylation of ALK and c-Met, which in turn blocks the downstream signaling pathways responsible for cell proliferation, survival, and migration. These pathways include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways.[11]

The reduced potency of this compound suggests that it does not contribute significantly to the overall in vivo efficacy of Crizotinib.[12]

The signaling cascade initiated by ALK and c-Met and the point of inhibition by Crizotinib and its metabolite are shown in the following diagram.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound in comparison to Crizotinib.

| Parameter | Crizotinib | This compound (PF-06260182) | Reference |

| ALK Inhibition | Potent | Less Potent | [10] |

| c-Met Inhibition | Potent | Less Potent | [10] |

| Plasma Radioactivity (0-96h) | 33% | 10% | [12] |

| Excretion in Feces (unchanged) | ~53% of dose | Not reported | [13] |

| Excretion in Urine (unchanged) | ~2.3% of dose | Not reported | [13] |

Conclusion

This compound is the primary and active lactam metabolite of Crizotinib, formed through CYP3A4/5-mediated oxidation. While it retains some inhibitory activity against ALK and c-Met, it is significantly less potent than the parent compound. The provided experimental protocols offer a framework for the in vitro generation, quantification, and biological evaluation of this compound, which are essential for further understanding its pharmacological profile and its contribution to the overall effects of Crizotinib therapy.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Interaction between crizotinib and tropifexor through in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chalcogen.ro [chalcogen.ro]

- 4. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of Crizotinib in Mouse Tissues by LC-MS/MS and Its Application to a Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of UPLC-MS/MS method for the simultaneous quantification of anaplastic lymphoma kinase inhibitors, alectinib, ceritinib, and crizotinib in Wistar rat plasma with application to bromelain-induced pharmacokinetic interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and validation of an HPLC-MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and osimertinib in human plasma samples, using one assay run [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of Crizotinib in Human and Mouse Plasma by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of crizotinib in human and mouse plasma by liquid chromatography electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolism, excretion and pharmacokinetics of [14C]crizotinib following oral administration to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cancernetwork.com [cancernetwork.com]

The Discovery of 2-Keto Crizotinib: A Key Metabolite of the Anaplastic Lymphoma Kinase Inhibitor Crizotinib

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Crizotinib, a potent oral tyrosine kinase inhibitor, is a frontline therapeutic for non-small cell lung cancer (NSCLC) harboring anaplastic lymphoma kinase (ALK) or ROS1 rearrangements. The metabolic fate of crizotinib is a critical aspect of its pharmacology, influencing its efficacy and safety profile. A principal metabolic pathway involves the oxidative transformation of crizotinib into its major metabolite, 2-Keto Crizotinib, also known as crizotinib lactam. This technical guide provides a comprehensive overview of the discovery, characterization, and quantification of this compound, including detailed experimental protocols and an examination of the relevant signaling pathways.

Introduction

Crizotinib is a small-molecule inhibitor targeting the ALK, c-Met, and ROS1 receptor tyrosine kinases.[1][2] By blocking the ATP-binding sites of these kinases, crizotinib inhibits their phosphorylation and downstream signaling, ultimately leading to the suppression of tumor cell growth and survival.[3] The metabolism of crizotinib is extensive, with the primary clearance mechanism being hepatic oxidative metabolism.[4] A significant product of this metabolism is this compound (crizotinib lactam), formed through the oxidation of the piperidine ring of the parent molecule.[1] Understanding the formation and activity of this metabolite is crucial for a complete picture of crizotinib's disposition and potential for drug-drug interactions.

Identification and Characterization of this compound

The identification of this compound as a major metabolite of crizotinib was achieved through a combination of in vitro and in vivo studies, primarily utilizing liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation.

Chemical Structure and Properties

-

Chemical Name: 4-(4-(6-amino-5-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidin-2-one

-

Synonyms: Crizotinib Lactam, PF-06260182

-

CAS Number: 1415558-82-5

-

Molecular Formula: C₂₁H₂₀Cl₂FN₅O₂

-

Molecular Weight: 464.33 g/mol

Metabolic Formation

The primary enzyme system responsible for the formation of this compound is the cytochrome P450 family, specifically CYP3A4 and CYP3A5.[1] The metabolic reaction involves the oxidation of the piperidine ring of crizotinib.

Quantitative Analysis of this compound

The quantification of this compound in biological matrices is essential for pharmacokinetic and metabolism studies. Several validated bioanalytical methods, predominantly based on ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), have been developed for this purpose.

Distribution in Biological Matrices

Studies in healthy male subjects administered a single oral dose of [¹⁴C]crizotinib have provided quantitative data on the distribution of crizotinib and its lactam metabolite.

| Matrix | Analyte | Percentage of Administered Dose or Radioactivity | Citation |

| Plasma (0-96h) | Crizotinib | 33% of plasma radioactivity | [4] |

| Crizotinib Lactam | 10% of plasma radioactivity | [4] | |

| Feces | Unchanged Crizotinib | ~53% of the dose | [4] |

| Urine | Unchanged Crizotinib | ~2% of the dose | [4] |

| O-desalkyl crizotinib lactam | ~5% of the dose | [4] |

Experimental Protocols

The following sections outline the generalized experimental protocols for the identification and quantification of this compound.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to simulate the hepatic metabolism of crizotinib and identify the resulting metabolites.

Materials:

-

Crizotinib

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Incubator

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, HLMs, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding crizotinib to the mixture.

-

Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding ice-cold acetonitrile.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to identify and quantify crizotinib and its metabolites.

UPLC-MS/MS Method for Quantification

This protocol provides a framework for the quantitative analysis of crizotinib and this compound in plasma samples.

Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., formic acid or ammonium hydroxide) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: Optimized for the specific column and system.

-

Injection Volume: Typically 5-10 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Crizotinib: Precursor ion (m/z) → Product ion (m/z) (specific transitions to be optimized).

-

This compound: Precursor ion (m/z) → Product ion (m/z) (specific transitions to be optimized).

-

Internal Standard: A stable isotope-labeled analog of crizotinib or another suitable compound.

-

Sample Preparation:

-

To a plasma sample, add an internal standard.

-

Perform protein precipitation by adding a solvent like acetonitrile.

-

Vortex and centrifuge the sample.

-

Inject the supernatant into the UPLC-MS/MS system.

Data Analysis:

-

Construct a calibration curve using standards of known concentrations.

-

Determine the concentrations of crizotinib and this compound in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Signaling Pathways and Pharmacological Activity

Crizotinib exerts its therapeutic effect by inhibiting key signaling pathways involved in cancer cell proliferation and survival. The pharmacological activity of this compound has been evaluated and found to be significantly lower than that of the parent compound.

Crizotinib Signaling Pathways

Crizotinib targets the following receptor tyrosine kinases:

-

Anaplastic Lymphoma Kinase (ALK): In ALK-positive NSCLC, a chromosomal rearrangement leads to the formation of a fusion protein (e.g., EML4-ALK) with constitutive kinase activity. This drives downstream signaling through pathways such as:

-

JAK/STAT Pathway: Promotes cell survival and proliferation.

-

PI3K/AKT Pathway: Involved in cell growth, survival, and metabolism.

-

MAPK/ERK Pathway: Regulates cell proliferation, differentiation, and survival.

-

-

c-Met (Hepatocyte Growth Factor Receptor): Overexpression or mutation of c-Met can lead to aberrant signaling and tumor progression.

-

ROS1: Rearrangements involving the ROS1 gene can also lead to oncogenic fusion proteins that drive tumor growth.

Pharmacological Activity of this compound

In vitro studies have shown that the crizotinib lactam diastereomers are substantially less potent inhibitors of ALK and c-Met compared to crizotinib.[4] Based on its lower potency and plasma exposure, this compound is not expected to contribute significantly to the in vivo clinical activity of crizotinib.[4]

Visualizations

Experimental Workflow for Metabolite Identification

Caption: Workflow for the in vitro identification of crizotinib metabolites.

Crizotinib Signaling Pathway Inhibition

Caption: Inhibition of key signaling pathways by crizotinib.

Conclusion

The discovery and characterization of this compound as a major metabolite of crizotinib has been instrumental in understanding the complete pharmacokinetic profile of this important anticancer agent. Formed via CYP3A4/5-mediated oxidation, this metabolite is significantly less active than the parent compound and is not thought to contribute to the therapeutic efficacy of crizotinib. The detailed experimental protocols and analytical methods described herein provide a robust framework for the continued investigation of crizotinib metabolism and the development of future tyrosine kinase inhibitors. A thorough understanding of the metabolic pathways of targeted therapies is paramount for optimizing their clinical use and ensuring patient safety.

References

An In-depth Technical Guide to the In Vitro Metabolism of Crizotinib to 2-Keto Crizotinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crizotinib, a potent tyrosine kinase inhibitor, is a cornerstone in the treatment of specific cancers, notably non-small cell lung cancer. Its therapeutic efficacy and safety profile are intrinsically linked to its metabolic fate within the body. This technical guide provides a comprehensive overview of the in vitro metabolism of Crizotinib, with a specific focus on its oxidation to the major metabolite, 2-Keto Crizotinib (also known as Crizotinib lactam or PF-06260182). We delve into the enzymatic pathways responsible for this transformation, present detailed experimental protocols for its study using human and rat liver microsomes, and offer a thorough analytical methodology for the quantification of both the parent drug and its metabolite. Furthermore, this guide summarizes key quantitative metabolic parameters and explores the downstream signaling pathways affected by this metabolic conversion.

Introduction

Crizotinib is a first-generation inhibitor of Anaplastic Lymphoma Kinase (ALK), c-Met, and ROS1 tyrosine kinases.[1][2] Its metabolism is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. The primary route of Crizotinib clearance is through hepatic metabolism, predominantly mediated by Cytochrome P450 3A4/5 (CYP3A4/5) and Aldehyde Oxidase (AOX1).[3] One of the principal metabolic pathways is the oxidation of the piperidine ring of Crizotinib, leading to the formation of this compound.[3][4] Understanding the kinetics and mechanisms of this metabolic conversion is paramount for predicting drug exposure, assessing inter-individual variability, and mitigating potential adverse effects in clinical practice. This guide aims to provide drug development professionals with a detailed technical resource for investigating the in vitro metabolism of Crizotinib to this compound.

Enzymatic Conversion of Crizotinib to this compound

The biotransformation of Crizotinib to this compound is a multi-enzyme process. In vitro studies have elucidated that the formation of this metabolite likely proceeds through a two-step process involving the formation of an imine intermediate.[3] The key enzymes implicated in this metabolic pathway are:

-

Cytochrome P450 3A4 and 3A5 (CYP3A4/5): These are the major enzymes responsible for the initial oxidation of Crizotinib.[1][4]

-

Aldehyde Oxidase 1 (AOX1): This enzyme also contributes to the formation of the imine intermediate.[3]

The subsequent conversion to the stable this compound metabolite is also mediated by CYP3A4/5.[3]

Experimental Protocols

In Vitro Metabolism using Liver Microsomes

This protocol outlines the methodology for assessing the metabolism of Crizotinib to this compound using both human liver microsomes (HLM) and rat liver microsomes (RLM).

3.1.1. Materials and Reagents

-

Crizotinib

-

This compound (as a reference standard)

-

Pooled Human Liver Microsomes (HLM)

-

Pooled Rat Liver Microsomes (RLM)

-

0.1 M Phosphate Buffer (pH 7.4)

-

NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

-

Acetonitrile

-

Internal Standard (IS) working solution (e.g., a structurally similar compound not present in the matrix)

3.1.2. Incubation Procedure [4]

-

Prepare a 200 µL incubation mixture in a microcentrifuge tube containing:

-

0.1 M Phosphate Buffer (pH 7.4)

-

0.3 mg/mL of either HLM or RLM protein

-

Crizotinib at various concentrations (e.g., 0.1–50 µM)

-

-

Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Initiate the metabolic reaction by adding 1 mM NADPH.

-

Continue the incubation at 37°C with shaking (e.g., 200 times/min) for a specified duration (e.g., 30 minutes).

-

Terminate the reaction by placing the tubes at -80°C.

-

For sample processing, add 300 µL of acetonitrile and 10 µL of the IS working solution to the incubation mixture.

-

Vortex the mixture and centrifuge to precipitate the proteins.

-

Transfer the supernatant for UPLC-MS/MS analysis.

UPLC-MS/MS Analytical Method

This section provides a representative Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of Crizotinib and this compound.

3.2.1. Chromatographic Conditions

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Column: Acquity UPLC BEH C18, 50 × 2.1 mm, 1.7 µm[5]

-

Mobile Phase: A gradient of methanol and 0.1% (v/v) ammonium hydroxide in water[5]

-

Flow Rate: 0.4 mL/min[5]

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

3.2.2. Mass Spectrometric Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive mode[5]

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Crizotinib: m/z 450.0 → 260.0[5]

-

This compound: (Specific transition to be determined based on reference standard analysis)

-

Internal Standard: (Specific transition for the chosen IS)

-

3.2.3. Sample Preparation for Analysis

The supernatant from the incubation mixture is directly injected into the UPLC-MS/MS system.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the in vitro metabolism of Crizotinib to this compound.

Table 1: Michaelis-Menten Kinetic Parameters for Crizotinib Metabolism [4]

| Parameter | Rat Liver Microsomes (RLM) | Human Liver Microsomes (HLM) |

| Km (µM) | 1.00 | 15.00 |

| Vmax (pmol/min/µg protein) | 0.01457 | Not Reported |

Table 2: Inhibitory Potential of Tropifexor on Crizotinib Metabolism [4]

| Parameter | Rat Liver Microsomes (RLM) | Human Liver Microsomes (HLM) |

| IC50 (µM) | 4.43 | 4.30 |

| Inhibition Mechanism | Non-competitive and Uncompetitive | Competitive and Non-competitive |

Table 3: In Vitro Potency of Crizotinib and this compound (Crizotinib Lactam) [3]

| Compound | Target | Relative Potency |

| This compound | ALK | 2.5- to 7.7-fold less potent than Crizotinib |

| This compound | MET | 2.5- to 4-fold less potent than Crizotinib |

Signaling Pathways

Crizotinib exerts its therapeutic effect by inhibiting the phosphorylation of key tyrosine kinases, thereby blocking downstream signaling cascades that promote cell proliferation and survival. The major pathways affected include:

-

JAK/STAT Pathway

-

PI3K/AKT/mTOR Pathway

-

RAS/RAF/MEK/ERK Pathway

The primary metabolite, this compound, also demonstrates inhibitory activity against ALK and MET, albeit with reduced potency compared to the parent drug.[3] This suggests that this compound likely modulates the same downstream signaling pathways as Crizotinib, but to a lesser extent.

Conclusion

The in vitro metabolism of Crizotinib to this compound is a critical area of study for understanding the drug's overall disposition and potential for clinical variability. This guide has provided a detailed framework for investigating this metabolic pathway, including robust experimental protocols, analytical methodologies, and a summary of key quantitative data. By elucidating the roles of CYP3A4/5 and AOX1 in this conversion and understanding the residual activity of the 2-Keto metabolite, researchers and drug development professionals can better predict the clinical behavior of Crizotinib and optimize its therapeutic use. The provided methodologies and data serve as a valuable resource for further non-clinical and clinical investigations into the metabolism and pharmacology of Crizotinib.

References

An In-Depth Technical Guide to 2-Keto Crizotinib (CAS Number: 1415558-82-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Keto Crizotinib (CAS: 1415558-82-5), the major and active metabolite of the anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (c-MET) inhibitor, Crizotinib. Also known as Crizotinib Lactam or by its laboratory code PF-06260182, this document consolidates available data on its chemical properties, metabolic generation, and pharmacological activity. Detailed information on its in vitro potency, pharmacokinetics, and analytical quantification is presented. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study of Crizotinib metabolism and the broader field of tyrosine kinase inhibitors.

Introduction

Crizotinib is a first-in-class tyrosine kinase inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) harboring ALK or ROS1 rearrangements. Following oral administration, Crizotinib undergoes extensive metabolism, with this compound being identified as the primary circulating metabolite in human plasma.[1] Understanding the characteristics of this metabolite is crucial for a complete comprehension of Crizotinib's overall pharmacological profile, including its efficacy and potential for drug-drug interactions.

Chemical and Physical Properties

This compound is the product of oxidation of the piperidine ring of Crizotinib. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1415558-82-5 | N/A |

| Chemical Name | 4-(4-(6-Amino-5-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidin-2-one | [2] |

| Synonyms | Crizotinib Lactam, PF-06260182 | [2][3] |

| Molecular Formula | C₂₁H₂₀Cl₂FN₅O₂ | [4] |

| Molecular Weight | 464.32 g/mol | [4] |

| Appearance | Pale Beige to Light Beige Solid | N/A |

| Storage | Store at -20°C for long-term storage | [4] |

Metabolism and Pharmacokinetics

Metabolic Pathway

This compound is formed from Crizotinib primarily through oxidation of the piperidine ring. This metabolic conversion is a two-step process initiated by the formation of an imine intermediate. The key enzymes involved in this biotransformation are Cytochrome P450 3A4 (CYP3A4), CYP3A5, and Aldehyde Oxidase 1 (AOX1).[5][6]

Pharmacokinetic Profile

Following oral administration of Crizotinib, this compound is the most abundant metabolite found circulating in plasma, although its concentration is lower than that of the parent drug.[1] The table below summarizes key pharmacokinetic parameters.

| Parameter | Crizotinib | This compound | Reference |

| Plasma Radioactivity (0-96h) | 33% | 10% | [1] |

Pharmacological Activity

In Vitro Potency

While being the major metabolite, this compound exhibits significantly lower inhibitory activity against its primary targets, ALK and c-MET, compared to Crizotinib. This reduced potency suggests that it is not expected to contribute significantly to the overall in vivo efficacy of Crizotinib.[7]

| Target | Crizotinib (Relative Potency) | This compound (Relative Potency) | Reference |

| ALK | 1 | 2.5 to 7.7-fold less potent | [7] |

| c-MET | 1 | 2.5 to 4-fold less potent | [7] |

Experimental Protocols

Synthesis

Analytical Quantification

A sensitive and specific method for the quantification of this compound in biological matrices is essential for pharmacokinetic and metabolism studies. An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for this purpose.[9]

Sample Preparation: Protein precipitation of plasma samples.

Chromatography:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Optimized for the specific column and system.

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions.

References

- 1. CN104693184A - Synthesis method of crizotinib - Google Patents [patents.google.com]

- 2. oncology.testcatalog.org [oncology.testcatalog.org]

- 3. Molecular Testing Guideline for Selection of Lung Cancer Patients for EGFR and ALK Tyrosine Kinase Inhibitors: Guideline from the College of American Pathologists, International Association for the Study of Lung Cancer, and Association for Molecular Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US9604966B2 - Crizotinib preparation method - Google Patents [patents.google.com]

- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 6. Testing Guidelines [rethinkingnsclc.com]

- 7. ClinPGx [clinpgx.org]

- 8. WO2014124594A1 - Crizotinib preparation method - Google Patents [patents.google.com]

- 9. Interaction between crizotinib and tropifexor through in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 2-Keto Crizotinib in Crizotinib Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crizotinib, a potent oral tyrosine kinase inhibitor (TKI), has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring anaplastic lymphoma kinase (ALK) rearrangements. As with many targeted therapies, understanding its metabolic fate is crucial for a comprehensive grasp of its efficacy and potential resistance mechanisms. This technical guide provides an in-depth analysis of 2-Keto crizotinib (also known as crizotinib lactam or PF-06260182), the major metabolite of crizotinib. We will delve into its formation, pharmacokinetic profile, and its role in the overall therapeutic efficacy of crizotinib, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Introduction to Crizotinib and its Metabolism

Crizotinib is a first-generation TKI that selectively inhibits ALK, ROS1, and MET tyrosine kinases.[1] Its approval marked a significant advancement in personalized medicine for ALK-positive NSCLC patients. The clinical efficacy of crizotinib is intrinsically linked to its pharmacokinetic and pharmacodynamic properties, which are heavily influenced by its metabolism. The primary metabolic pathway of crizotinib involves oxidation, leading to the formation of its major metabolite, this compound.

Formation and Metabolic Pathway of this compound

The biotransformation of crizotinib to this compound is a two-step enzymatic process. Initially, crizotinib undergoes oxidation to form an unstable iminium intermediate. This reaction is primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP3A5, with a potential contribution from aldehyde oxidase 1 (AOX1). Subsequently, this intermediate is further oxidized to the stable lactam metabolite, this compound.[2] This metabolite exists as a racemic mixture of two diastereomers.[2]

dot

Quantitative Data Summary

Pharmacokinetic Parameters

Crizotinib and its lactam metabolite are the predominant circulating species in human plasma following oral administration of crizotinib.[3] The table below summarizes key pharmacokinetic parameters.

| Parameter | Crizotinib | This compound (PF-06260182) | Reference |

| Major Circulating Component in Plasma (% of 0-96h radioactivity) | 33% | 10% | [3] |

| Mean Apparent Clearance (CL/F) at Steady State | 60 L/h | Not explicitly stated | Pfizer Medical |

| Mean Absolute Bioavailability | 43% | Not applicable | Pfizer Medical |

| Plasma Protein Binding | 91% | Not explicitly stated | [4] |

| Mean Apparent Plasma Terminal Half-life | 42 hours | Not explicitly stated | Pfizer Medical |

| Primary Route of Excretion | Feces (~63%) | Feces | [3] |

Note: Pharmacokinetic parameters for this compound are less extensively reported than for the parent drug.

In Vitro Potency

Crucially, the inhibitory activity of this compound against ALK and MET is significantly lower than that of the parent compound.

| Target | Crizotinib (IC50) | This compound (PF-06260182) (Fold less potent) | Reference |

| ALK | Not specified in direct comparison | 2.5- to 7.7-fold less potent | [4] |

| MET | Not specified in direct comparison | 2.5- to 4-fold less potent | [4] |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Role in Crizotinib Efficacy and Resistance

The available data strongly suggest that this compound does not significantly contribute to the in vivo anti-tumor activity of crizotinib. Its reduced potency against both wild-type ALK and MET indicates that the therapeutic effect is overwhelmingly mediated by the parent drug.[3]

The primary mechanisms of acquired resistance to crizotinib involve on-target mutations in the ALK kinase domain (e.g., L1196M, G1269A, C1156Y) or activation of bypass signaling pathways.[5] There is currently no direct evidence to suggest that this compound plays a significant role in the development of these resistance mechanisms. The focus of resistance studies remains on the interaction of crizotinib itself with the ALK kinase and the activation of alternative growth factor receptor pathways.

Signaling Pathways

Crizotinib exerts its therapeutic effect by inhibiting the constitutive activation of the ALK fusion protein, thereby blocking downstream signaling cascades that promote cell proliferation and survival. Key pathways inhibited by crizotinib include the PI3K/AKT/mTOR, JAK/STAT, and MAPK/ERK pathways.[4] Given its significantly lower potency, this compound is not expected to have a clinically meaningful impact on these signaling pathways at the concentrations achieved in patients.

dot

Experimental Protocols

In Vitro Metabolism of Crizotinib in Human Liver Microsomes

Objective: To determine the metabolic profile of crizotinib and identify the enzymes responsible for the formation of this compound.

Methodology:

-

Incubation: Crizotinib is incubated with pooled human liver microsomes in the presence of an NADPH-regenerating system.

-

Reaction Conditions: A typical incubation mixture contains crizotinib (e.g., 1 µM), human liver microsomes (e.g., 0.5 mg/mL), and an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).

-

Time Points: Aliquots are removed at various time points (e.g., 0, 15, 30, 60 minutes).

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.

-

Sample Analysis: After centrifugation, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify crizotinib and its metabolites.

-

Enzyme Phenotyping: To identify the specific CYP enzymes involved, the incubations are repeated in the presence of selective chemical inhibitors of different CYP isoforms or by using recombinant human CYP enzymes.

dot

Quantification of Crizotinib and this compound in Human Plasma by LC-MS/MS

Objective: To accurately measure the concentrations of crizotinib and its major metabolite in patient plasma samples.

Methodology:

-

Sample Preparation: A small volume of human plasma (e.g., 50 µL) is subjected to protein precipitation by adding a solvent like acetonitrile, often containing an internal standard.

-

Chromatographic Separation: The supernatant is injected onto a reverse-phase HPLC column (e.g., C18) to separate crizotinib and this compound from other plasma components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile/methanol) is typically used.

-

Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for crizotinib and this compound are monitored for sensitive and selective quantification.

-

Quantification: The concentration of each analyte is determined by comparing its peak area to that of the internal standard and referencing a calibration curve prepared in a similar biological matrix.

Generation of Crizotinib-Resistant Cell Lines

Objective: To develop in vitro models of acquired resistance to crizotinib.

Methodology:

-

Parental Cell Line: Start with a crizotinib-sensitive ALK-positive cancer cell line (e.g., H3122).

-

Dose Escalation: Culture the cells in the continuous presence of crizotinib, starting at a low concentration (e.g., below the IC50).

-

Stepwise Increase: Gradually increase the concentration of crizotinib in the culture medium as the cells adapt and resume proliferation.

-

Maintenance: Once a resistant population is established that can proliferate in the presence of a high concentration of crizotinib, maintain the cells in a medium containing that concentration of the drug.

-

Characterization: The resistant cell line is then characterized to identify the mechanisms of resistance, such as ALK mutations or bypass pathway activation, through techniques like genomic sequencing and western blotting.[1]

Conclusion

This compound is the major metabolite of crizotinib, formed through oxidation by CYP3A4/5 and AOX1. While it is a significant circulating component, its substantially lower in vitro potency against ALK and MET kinases compared to the parent drug indicates that it does not play a meaningful role in the therapeutic efficacy of crizotinib. Furthermore, current evidence does not support a direct involvement of this compound in the common mechanisms of acquired resistance. Therefore, for drug development and clinical research, the focus should remain on the pharmacokinetics and pharmacodynamics of crizotinib itself and its interaction with the ALK kinase and associated signaling pathways to understand and overcome resistance.

References

- 1. Determination of Crizotinib in Human and Mouse Plasma by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chalcogen.ro [chalcogen.ro]

- 3. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-Keto Crizotinib Analytical Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Keto Crizotinib, also known as Crizotinib Lactam, is the major active metabolite of Crizotinib, a potent dual inhibitor of anaplastic lymphoma kinase (ALK) and c-Met (hepatocyte growth factor receptor) tyrosine kinases.[1][2] Crizotinib is an FDA-approved therapeutic for the treatment of certain types of non-small cell lung cancer (NSCLC).[1] Understanding the pharmacokinetic profile and metabolic fate of Crizotinib is crucial for optimizing its therapeutic efficacy and safety. The primary metabolic pathway for Crizotinib involves the oxidation of the piperidine ring to form this compound, a reaction predominantly catalyzed by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5.[3][4] As the main circulating metabolite, accurate quantification of this compound is essential for comprehensive pharmacokinetic and drug metabolism studies.[2]

These application notes provide detailed information and protocols for the use of this compound analytical standards in a research and drug development setting.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of an analytical standard is fundamental for its proper handling, storage, and use in quantitative analysis.

| Property | Value | Reference |

| Chemical Name | 4-(4-(6-Amino-5-((1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidin-2-one | [5][6] |

| Synonyms | Crizotinib Lactam, PF-06260182 | [3][7] |

| CAS Number | 1415558-82-5 | [6][8] |

| Molecular Formula | C₂₁H₂₀Cl₂FN₅O₂ | [6][8] |

| Molecular Weight | 464.32 g/mol | [8] |

| Appearance | White to pale-yellow powder | [4] |

| Purity | >90% to ≥98% (by HPLC) | [6] |

| Solubility | Soluble in DMSO |

Storage and Handling

Proper storage and handling are critical to maintain the integrity and stability of the this compound analytical standard.

| Condition | Recommendation | Reference |

| Long-term Storage | Store at 2-8°C or in a freezer at -20°C in a well-closed container. | [6] |

| Handling | Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area. | General laboratory safety guidelines |

| Solution Stability | Stock solutions in DMSO can be stored at -20°C. Stability for specific solvents and concentrations should be validated. | General laboratory best practices |

Experimental Protocols

Quantification of this compound using LC-MS/MS

This protocol outlines a general method for the quantitative analysis of this compound in a biological matrix (e.g., plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended as a starting point and should be optimized and validated for specific experimental needs.

a. Sample Preparation: Protein Precipitation

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated this compound).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Instrumentation and Conditions

| Parameter | Recommended Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation from Crizotinib and other metabolites |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition | Precursor ion (Q1): m/z 464.1 -> Product ion (Q3): [To be determined empirically, a plausible fragment would be around m/z 276] |

| Collision Energy | To be optimized for the specific instrument and transition |

c. Data Analysis

Quantification is achieved by creating a standard curve using known concentrations of the this compound analytical standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Experimental Workflow Diagram

Caption: Workflow for the quantification of this compound.

Crizotinib Signaling Pathway

Crizotinib exerts its therapeutic effect by inhibiting the kinase activity of ALK and c-Met, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and migration.

Caption: Crizotinib inhibits ALK and c-Met signaling pathways.

Conclusion

The this compound analytical standard is an indispensable tool for researchers and drug developers studying the metabolism and pharmacokinetics of Crizotinib. The information and protocols provided in these application notes offer a comprehensive guide for the accurate and reliable quantification of this major metabolite, contributing to a deeper understanding of Crizotinib's clinical pharmacology. Adherence to proper storage, handling, and validated analytical methods will ensure the generation of high-quality data in research and development endeavors.

References

- 1. Crizotinib | C21H22Cl2FN5O | CID 11626560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metabolism, excretion and pharmacokinetics of [14C]crizotinib following oral administration to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. This compound | TRC-K186500-50MG | LGC Standards [lgcstandards.com]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [guidechem.com]

Application Note: A Validated LC-MS/MS Method for the Quantification of Crizotinib Lactam in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of crizotinib lactam, the major metabolite of the anaplastic lymphoma kinase (ALK) inhibitor Crizotinib, in human plasma. The method utilizes a simple protein precipitation for sample preparation and offers high throughput for pharmacokinetic and drug metabolism studies. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

Crizotinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[1] The primary clearance pathway for crizotinib in humans is oxidative metabolism, leading to the formation of its major metabolite, crizotinib lactam (also referred to as PF-06260182).[2][3] This metabolite accounts for a significant portion of the circulating drug-related material in plasma.[2] Accurate quantification of crizotinib lactam is crucial for a comprehensive understanding of the pharmacokinetics and metabolism of Crizotinib. This LC-MS/MS method provides a selective and sensitive protocol for the determination of crizotinib lactam in human plasma.

Experimental

Sample Preparation

A protein precipitation method was employed for the extraction of crizotinib lactam from human plasma.

Protocol:

-

Allow plasma samples to thaw to room temperature.

-

To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (IS), such as a stable isotope-labeled crizotinib or a related compound.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 12,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

-

Inject 10 µL onto the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation was performed using a reversed-phase C18 column.

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B over 3 min, hold at 90% B for 1 min, re-equilibrate at 10% B for 1 min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode was used for detection.

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Instrument Dependent |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Crizotinib | 450.2 | 260.2 | 35 |

| Crizotinib Lactam | 464.2 | 260.2 | 38 |

| Internal Standard (IS) | Analyte Dependent | Analyte Dependent | Analyte Dependent |

Results and Discussion

The method was validated for linearity, precision, accuracy, and recovery.

Linearity

The method demonstrated excellent linearity over a concentration range of 1 to 500 ng/mL for crizotinib lactam in human plasma. The correlation coefficient (r²) was consistently >0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels (low, mid, and high). The results are summarized in the table below.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |

| Low | 5 | < 10 | ± 10 | < 10 | ± 10 |

| Mid | 50 | < 8 | ± 8 | < 8 | ± 8 |

| High | 400 | < 5 | ± 5 | < 5 | ± 5 |

Recovery

The extraction recovery of crizotinib lactam from human plasma was determined by comparing the peak areas of extracted samples to those of unextracted standards. The recovery was consistent across the three QC levels, with a mean recovery of >85%.

Diagrams

Caption: Experimental workflow for the quantification of crizotinib lactam.

Caption: Metabolic pathway of Crizotinib to crizotinib lactam.[3][4]

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of crizotinib lactam in human plasma. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring, contributing to a better understanding of Crizotinib's metabolic profile.

References

Application Notes and Protocols for the Synthesis of 2-Keto Crizotinib

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-Keto Crizotinib, a potential metabolite of the ALK/MET inhibitor Crizotinib. The document outlines the synthetic route, experimental procedures, and analytical characterization. Additionally, it includes information on the relevant biological context and signaling pathways to guide further research into the compound's activity.

Introduction

Crizotinib is a potent inhibitor of anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinases, approved for the treatment of certain types of non-small cell lung cancer (NSCLC).[1][2][3][4] Understanding the metabolic fate of Crizotinib is crucial for a comprehensive assessment of its efficacy and potential off-target effects. This compound is a hypothesized oxidative metabolite of Crizotinib. The synthesis of this compound is essential for its characterization and for studying its biological activity in comparison to the parent drug. This protocol describes a potential synthetic route for this compound, starting from a known intermediate in the synthesis of Crizotinib.

Signaling Pathways

Crizotinib targets the ALK and MET receptor tyrosine kinases, which, when aberrantly activated, drive oncogenic signaling pathways promoting cell proliferation, survival, and migration.[1][3][4] The diagram below illustrates the general signaling cascade initiated by ALK and MET and the point of inhibition by Crizotinib. The biological activity of this compound would be evaluated by its ability to inhibit these same pathways.

Caption: Simplified ALK and MET signaling pathways and the inhibitory action of Crizotinib.

Synthetic Workflow

The synthesis of this compound can be envisioned as a multi-step process starting from commercially available precursors, proceeding through a key intermediate of the Crizotinib synthesis, followed by a final oxidation step.

References

Application Notes and Protocols: In Vitro Kinase Assay for 2-Keto Crizotinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crizotinib is a potent, orally available small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) and Mesenchymal-Epithelial Transition factor (c-Met) receptor tyrosine kinases. It is a frontline therapy for non-small cell lung cancer (NSCLC) harboring ALK rearrangements. The primary clearance pathway for crizotinib in humans is hepatic oxidative metabolism, leading to the formation of several metabolites. Among these, 2-Keto Crizotinib (also referred to as crizotinib lactam) is a major circulating metabolite. Understanding the biological activity of such metabolites is crucial for a comprehensive assessment of a drug's overall efficacy and safety profile.

These application notes provide a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of this compound against target kinases, primarily ALK. This allows for a direct comparison of its potency with the parent drug, crizotinib.

Data Presentation: Comparative Kinase Inhibition

The inhibitory potential of this compound and its parent compound, Crizotinib, against key oncogenic kinases can be quantified by determining their half-maximal inhibitory concentrations (IC50). While specific IC50 values for this compound are not widely published, studies on crizotinib's metabolites have provided comparative potency data.

| Compound | Target Kinase | Relative Potency (Fold difference vs. Crizotinib) | Notes |

| Crizotinib | ALK | 1 (Reference) | Potent, ATP-competitive inhibitor. |

| This compound | ALK | 2.5 - 7.7-fold less potent | A major metabolite of Crizotinib.[1] |

| Crizotinib | c-Met | 1 (Reference) | Potent inhibitor. |

| This compound | c-Met | 2.5 - 4-fold less potent | Shows reduced but present activity against c-Met.[1] |

Based on in vitro potency, this compound is not expected to contribute significantly to the in vivo activity of Crizotinib due to its lower potency and plasma exposure levels.[2]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams are provided.

Experimental Protocols: In Vitro Kinase Assay

This protocol outlines a common method for determining the IC50 value of a test compound against a target kinase. The example provided is for the Anaplastic Lymphoma Kinase (ALK) and utilizes a luminescence-based ADP detection method, which is a non-radioactive and high-throughput compatible format.

I. Materials and Reagents

-

Enzyme: Recombinant human ALK, active (e.g., from ProQinase or similar supplier).

-

Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate for ALK.

-

Test Compounds: this compound and Crizotinib (as a positive control), dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).

-

Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

-

ATP Solution: Adenosine 5'-triphosphate, prepared in nuclease-free water. The final concentration in the assay should be close to the Kₘ of ALK for ATP (approximately 2.5 µM).

-

Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based ADP detection system.

-

Plates: White, opaque 384-well assay plates suitable for luminescence readings.

-

DMSO: Dimethyl sulfoxide, molecular biology grade.

II. Assay Procedure

-

Preparation of Reagents:

-

Prepare a 1x Kinase Buffer solution.

-

Thaw the recombinant ALK enzyme, substrate, and ATP on ice.

-

Prepare serial dilutions of this compound and Crizotinib in 100% DMSO. A typical starting concentration for the dilution series would be 1 mM, followed by 1:3 or 1:5 serial dilutions.

-

Further dilute the compound series in Kinase Buffer to achieve the desired final concentrations in the assay, ensuring the final DMSO concentration does not exceed 1%.

-

-

Kinase Reaction Setup (in a 384-well plate):

-

Add 1 µL of the diluted test compound or vehicle (DMSO in Kinase Buffer for control wells) to the appropriate wells.

-

Prepare an enzyme solution by diluting the recombinant ALK in Kinase Buffer. Add 2 µL of the diluted enzyme to each well (except for "no enzyme" controls).

-

Prepare a substrate/ATP mixture in Kinase Buffer. The final concentration of ATP should be at its Kₘ for ALK.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The total reaction volume will be 5 µL.

-

-

Incubation:

-

Mix the plate gently on a plate shaker for 1 minute.

-

Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.

-

-

Detection of Kinase Activity:

-

Following the manufacturer's instructions for the ADP-Glo™ assay:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

-

Data Acquisition and Analysis:

-

Read the luminescence on a plate reader (e.g., a luminometer).

-

Subtract the background signal (from "no enzyme" control wells) from all other measurements.

-

Determine the percent inhibition of kinase activity for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value for this compound and Crizotinib.

-

Conclusion

The provided protocol offers a robust framework for evaluating the in vitro kinase inhibitory activity of this compound. The data indicates that while this major metabolite of crizotinib does retain some activity against ALK and c-Met, it is significantly less potent than the parent compound. This information is vital for drug development professionals in understanding the overall pharmacological profile of crizotinib and confirms that the parent drug is the primary driver of clinical efficacy.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate 2-Keto Crizotinib Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crizotinib is a potent, orally bioavailable small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including Anaplastic Lymphoma Kinase (ALK), c-Met (hepatocyte growth factor receptor, HGFR), and ROS1.[1][2][3] It has been approved for the treatment of certain types of non-small cell lung cancer (NSCLC) that harbor ALK or ROS1 gene rearrangements.[1][3][4] The primary mechanism of action of Crizotinib is the inhibition of the kinase activity of these RTKs, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and migration.[1][3][5] 2-Keto Crizotinib is a derivative of Crizotinib, and its biological activity against these same targets is of significant interest for drug development and resistance studies.

These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound. The described assays will enable researchers to determine its inhibitory effects on cell proliferation, target phosphorylation, and induction of apoptosis in relevant cancer cell lines.

Principle of the Assays

The evaluation of this compound's cellular activity relies on a multi-pronged approach:

-

Cell Proliferation/Viability Assays: These assays measure the ability of this compound to inhibit the growth and proliferation of cancer cells that are dependent on the activity of its target kinases. A reduction in cell viability in the presence of the compound is indicative of its anti-proliferative activity.

-